[2-[2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid
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Overview
Description
[2-[2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid: is a complex organic compound characterized by its multiple ether linkages and phosphonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds through etherification reactions. These intermediates are then subjected to further reactions to introduce the phosphonomethoxy and phenoxy groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification steps, such as crystallization or chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the phosphonic acid groups, converting them to phosphonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Phosphonates and reduced phenoxy derivatives.
Substitution: Functionalized ethers with various substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its multiple functional groups allow for diverse chemical modifications .
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes involving phosphonic acids .
Industry: Used in the development of advanced materials, such as polymers with enhanced properties due to the presence of phosphonic acid groups .
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and proteins that recognize phosphonic acid groups. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects. The molecular targets often include enzymes involved in phosphorylation and dephosphorylation processes .
Comparison with Similar Compounds
- [2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid
- [2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid
Uniqueness: The unique structure of [2-[2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid, with its multiple ether linkages and phosphonic acid groups, provides distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific fields .
Properties
IUPAC Name |
[2-[2-[2-[2-[2-(phosphonomethoxy)phenoxy]ethoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O12P2/c21-33(22,23)15-31-19-7-3-1-5-17(19)29-13-11-27-9-10-28-12-14-30-18-6-2-4-8-20(18)32-16-34(24,25)26/h1-8H,9-16H2,(H2,21,22,23)(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXIAGHOJUVALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCOCCOC2=CC=CC=C2OCP(=O)(O)O)OCP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O12P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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